![molecular formula C18H26N2O5 B1427372 (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate CAS No. 623950-05-0](/img/structure/B1427372.png)
(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate
Overview
Description
“(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate” is a chemical compound with the CAS Number: 623950-05-0. It falls under the category of pharmaceutical standards, intermediates, and fine chemicals .
Molecular Structure Analysis
The molecular formula of this compound is C18H26N2O5 . The InChI code is 1S/C18H26N2O5/c1-10-7-12 (15 (19)21)8-11 (2)13 (10)9-14 (16 (22)24-6)20-17 (23)25-18 (3,4)5/h7-8,14H,9H2,1-6H3, (H2,19,21) (H,20,23)/t14-/m0/s1 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 350.41 . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Chiral Mobile Phase Additive
This compound is used to prepare Cu(II)-L-amino acid complexes , which serve as chiral mobile phase additives for the resolution of enantiomers in chromatographic analysis .
Synthesis of Bioactive Molecules
It can be utilized in the total synthesis of bioactive molecules such as (−)-paliurine E and almazole D , which are complex organic compounds with potential pharmacological activities .
Phenylalanine Derivative Research
As a phenylalanine derivative, it is used in research related to amino acids and their derivatives, which are fundamental components of peptides and proteins .
Mechanism of Action
Target of Action
The compound (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate, also known as 4’-carbamoyl N-Boc-2’,6’-dimethyl-L-phenylalanine methyl ester, is an intermediate used to prepare potential Dual delta-opioid antagonist/μ-opioid agonist . Therefore, its primary targets are the delta and mu opioid receptors.
Mode of Action
As a potential dual delta-opioid antagonist and mu-opioid agonist, it likely interacts with these opioid receptors, blocking the action of endogenous opioids at the delta receptors while activating the mu receptors .
Biochemical Pathways
The biochemical pathways affected by (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate are those involving the opioid receptors. Activation of the mu-opioid receptors can lead to analgesic effects, while antagonism of the delta-opioid receptors may help to modulate these effects and potentially reduce side effects associated with mu-opioid agonists .
Pharmacokinetics
Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters .
Result of Action
The molecular and cellular effects of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate’s action would be the modulation of opioid receptor activity. This could result in changes in pain perception and other physiological responses mediated by these receptors .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate include the pH and composition of the gastrointestinal tract (if administered orally), the presence of other drugs or substances that could interact with it, and individual patient factors such as genetics and overall health status .
properties
IUPAC Name |
methyl (2S)-3-(4-carbamoyl-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-10-7-12(15(19)21)8-11(2)13(10)9-14(16(22)24-6)20-17(23)25-18(3,4)5/h7-8,14H,9H2,1-6H3,(H2,19,21)(H,20,23)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXSOBOVDSGMSO-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)OC)NC(=O)OC(C)(C)C)C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C)C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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